
5-Hydroxytryptophol
Übersicht
Beschreibung
5-Hydroxytryptophol is a naturally occurring compound that is a metabolite of serotonin. It is primarily excreted in human urine as a glucuronide conjugate. This compound is significant in various biological processes and has been studied for its role in the metabolism of serotonin, a crucial neurotransmitter in the human body .
Wissenschaftliche Forschungsanwendungen
5-Hydroxytryptophol hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener Indolderivate verwendet.
Biologie: Es dient als Biomarker für den Serotonin-Stoffwechsel und wird im Kontext der Neurotransmitterregulation untersucht.
Medizin: Die Forschung untersucht seine potenzielle Rolle bei der Diagnose und Überwachung bestimmter Erkrankungen wie Serotonin-Syndrom und Schlafstörungen.
Industrie: Es wird bei der Herstellung von Arzneimitteln und als Forschungswerkzeug bei der Entwicklung neuer Medikamente eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Rolle als Metabolit von Serotonin. Es wird durch den enzymatischen Abbau von Serotonin gebildet und kann verschiedene physiologische Prozesse beeinflussen, indem es mit Serotoninrezeptoren und anderen molekularen Zielstrukturen interagiert. Die beteiligten Pfade umfassen den Serotonin-Stoffwechselweg, bei dem es durch die Wirkung von Monoaminoxidase und Aldehyddehydrogenase aus Serotonin gebildet wird.
Wirkmechanismus
Target of Action
5-Hydroxytryptophan (5-HTP) plays a crucial role in the regulation of various physiological functions such as emotion, behavior, sleep, pain, and body temperature . It is primarily targeted towards the serotonin receptors in the brain . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter that relays signals between brain cells .
Mode of Action
5-HTP is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme is one of the biopterin-dependent aromatic amino acid hydroxylases . The production of 5-HTP is the rate-limiting step in serotonin synthesis . Once produced, 5-HTP is rapidly converted to serotonin by the enzyme amino acid decarboxylase .
Biochemical Pathways
The primary biochemical pathway involved in the action of 5-HTP is the serotonin synthesis pathway . In this pathway, tryptophan is first converted into 5-HTP by the enzyme tryptophan hydroxylase . Then, 5-HTP is converted into serotonin by the action of amino acid decarboxylase . This pathway is crucial for maintaining the balance of serotonin in the brain, which is essential for regulating mood and behavior .
Pharmacokinetics
The pharmacokinetics of 5-HTP involve its absorption, distribution, metabolism, and excretion (ADME). The rapid pharmacokinetics of 5-htp, with a half-life of approximately 2 hours in humans, make it impractical as a drug . The compound is metabolized primarily in the liver by the enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6) , which plays a predominant role in the glucuronidation of 5-hydroxytryptophol .
Result of Action
The primary result of 5-HTP’s action is the increase in serotonin levels in the brain . This increase in serotonin can have a positive effect on sleep, mood, anxiety, appetite, and pain sensation . Therefore, 5-HTP is often used in the treatment of conditions related to low serotonin levels, such as depression, insomnia, and chronic headaches .
Action Environment
The action of 5-HTP can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the absorption and metabolism of 5-HTP . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other enzymes .
Zukünftige Richtungen
5-Hydroxytryptophan (5-HTP) has positive clinical effects on various neuropsychiatric and metabiotic disorders, especially depression . Future developments are focused on safer 5-HTP production . The accurate mechanisms that 5-HTP regulates the gut microbiota dysbiosis in mice with depression-like behaviors are not elucidated in this study, and awaits future experimental endeavor .
Biochemische Analyse
Biochemical Properties
5-Hydroxytryptophan is derived from tryptophan, with the hydrogen atoms at the 5′-position on the benzene ring of tryptophan replaced by hydroxyl groups . In vivo, 5-Hydroxytryptophan is obtained by L-tryptophan hydroxylation catalyzed by tryptophan hydroxylase (TPH) using L-tryptophan as a substrate .
Cellular Effects
5-Hydroxytryptophan has been shown to have unique efficacy in the treatment of a variety of disorders, including depression, insomnia, and chronic headaches . It plays an important role in the regulation of emotion, behavior, sleep, pain, body temperature, and other physiological functions .
Molecular Mechanism
5-Hydroxytryptophan is a precursor of the neurotransmitter serotonin and the amine hormone melatonin . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
5-Hydroxytryptophol becomes more important quantitatively during alcohol intoxication, when a shift in the metabolism of serotonin occurs . It is formed in the body as a metabolite of serotonin and is excreted in urine after conjugation with glucuronic acid .
Dosage Effects in Animal Models
Oral administration of 5-Hydroxytryptophan significantly restored gut microbiota dysbiosis in mice with depression-like behaviors . The diversity and richness of gut microbial communities and relative abundance of specific microbial taxa at both phylum and genus levels were partially recovered .
Metabolic Pathways
5-Hydroxytryptophan is involved in the metabolic pathway of serotonin synthesis . It is derived from tryptophan, and the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups .
Transport and Distribution
It is known that it is a precursor of the neurotransmitter serotonin and the amine hormone melatonin, which are distributed in various tissues .
Subcellular Localization
The subcellular localization of 5-Hydroxytryptophan is not explicitly known. It is a precursor of the neurotransmitter serotonin, which is synthesized in serotonergic neurons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxytryptophol typically involves the hydroxylation of tryptophol. One common method includes the use of specific enzymes or chemical catalysts to introduce a hydroxyl group at the 5-position of the indole ring of tryptophol. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation without affecting other parts of the molecule.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound under controlled conditions.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Hydroxytryptophol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann this compound in 5-Hydroxyindol-3-acetaldehyd umwandeln.
Reduktion: Es kann zu Tryptophol reduziert werden.
Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) werden oft verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, können verwendet werden, um neue funktionelle Gruppen einzuführen.
Hauptprodukte
Oxidation: 5-Hydroxyindol-3-acetaldehyd.
Reduktion: Tryptophol.
Substitution: Abhängig vom Reagenz können die Produkte halogenierte oder alkylierte Derivate von this compound sein.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Serotonin: Der Vorläufer von 5-Hydroxytryptophol, der an der Stimmungsregulation und anderen physiologischen Funktionen beteiligt ist.
Tryptophol: Eine verwandte Verbindung, die zu this compound hydroxyliert werden kann.
5-Hydroxyindolessigsäure: Ein weiterer Metabolit von Serotonin, der oft als Biomarker für die Serotoninaktivität verwendet wird.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Rolle im Serotonin-Stoffwechsel und seinem Ausscheidungsmuster im Urin einzigartig. Im Gegensatz zu Serotonin, das direkt als Neurotransmitter wirkt, dient this compound als Stoffwechselnebenprodukt und liefert Einblicke in den Umgang des Körpers mit Serotonin und seinen verwandten Wegen .
Eigenschaften
IUPAC Name |
3-(2-hydroxyethyl)-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQROHCSYOGBQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165505 | |
| Record name | Hydroxytryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxytryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154-02-9 | |
| Record name | 5-Hydroxytryptophol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxytryptophol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytryptophol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxytryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1H-indole-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYTRYPTOPHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52MNE52QA1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxytryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)

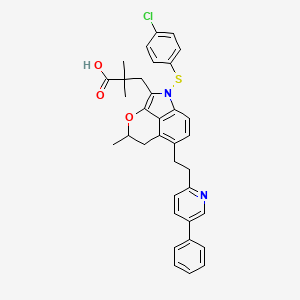
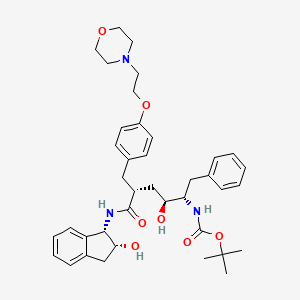
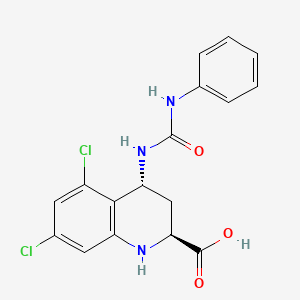
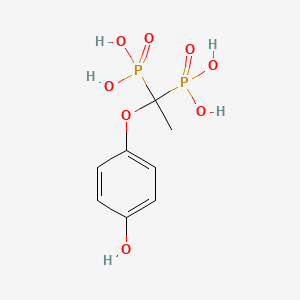


![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
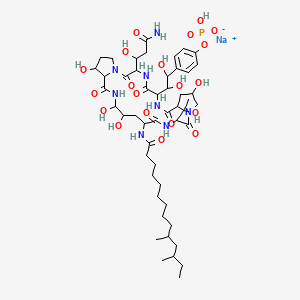

![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673923.png)
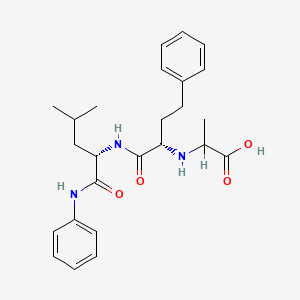
![3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673926.png)
